molecular formula C21H26ClN3O2 B4792346 N-[1-(1-adamantyl)ethyl]-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide

N-[1-(1-adamantyl)ethyl]-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide

Cat. No.: B4792346
M. Wt: 387.9 g/mol
InChI Key: MOLCZNVQCWIFGH-UHFFFAOYSA-N
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Description

N-[1-(1-adamantyl)ethyl]-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide is a synthetic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound combines an adamantyl group, a pyrazole ring, and a furan ring, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-adamantyl)ethyl]-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide typically involves multiple steps, starting with the preparation of the adamantyl and pyrazole intermediates. The adamantyl group can be introduced through the reaction of adamantanecarboxylic acid with suitable alkylating agents . The pyrazole ring is synthesized by reacting hydrazine with 1,3-diketones or their equivalents . The final step involves coupling the pyrazole intermediate with the adamantyl intermediate under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-adamantyl)ethyl]-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azide derivatives or other substituted products.

Scientific Research Applications

N-[1-(1-adamantyl)ethyl]-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(1-adamantyl)ethyl]-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, enhancing the compound’s binding affinity to its targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The furan ring contributes to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1-adamantyl)ethyl]-5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furamide
  • N-[1-(1-adamantyl)ethyl]-5-[(4-methyl-1H-pyrazol-1-yl)methyl]-2-furamide

Uniqueness

N-[1-(1-adamantyl)ethyl]-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide stands out due to the presence of the chloro group, which can undergo various substitution reactions, making it a versatile intermediate for further chemical modifications

Properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-5-[(4-chloropyrazol-1-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2/c1-13(21-7-14-4-15(8-21)6-16(5-14)9-21)24-20(26)19-3-2-18(27-19)12-25-11-17(22)10-23-25/h2-3,10-11,13-16H,4-9,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLCZNVQCWIFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=C(O4)CN5C=C(C=N5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(1-adamantyl)ethyl]-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide
Reactant of Route 2
Reactant of Route 2
N-[1-(1-adamantyl)ethyl]-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide
Reactant of Route 3
Reactant of Route 3
N-[1-(1-adamantyl)ethyl]-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide
Reactant of Route 4
N-[1-(1-adamantyl)ethyl]-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide
Reactant of Route 5
N-[1-(1-adamantyl)ethyl]-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide
Reactant of Route 6
N-[1-(1-adamantyl)ethyl]-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide

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